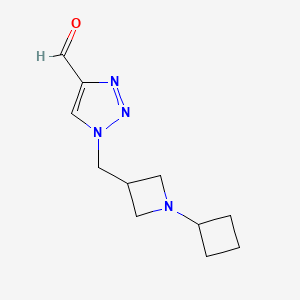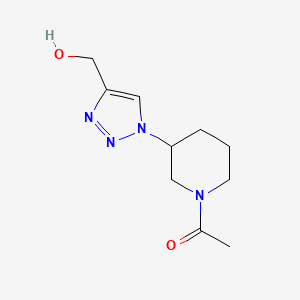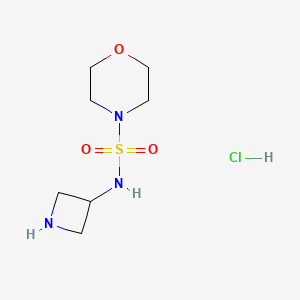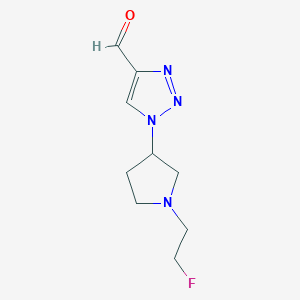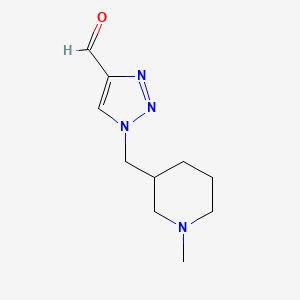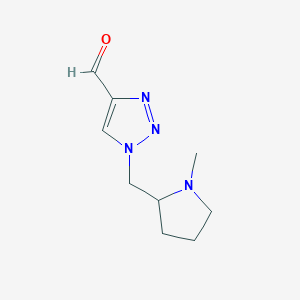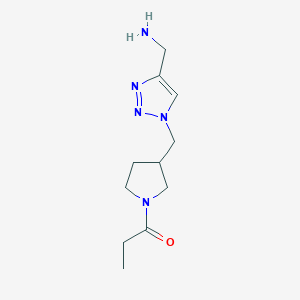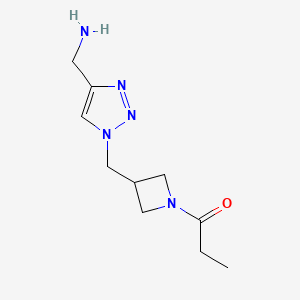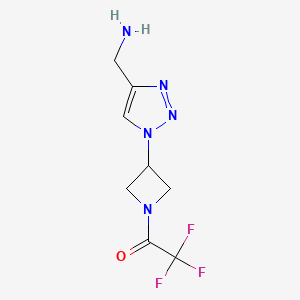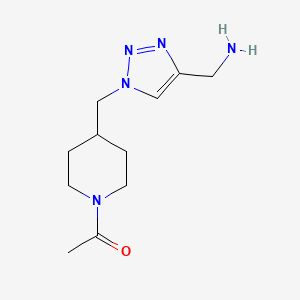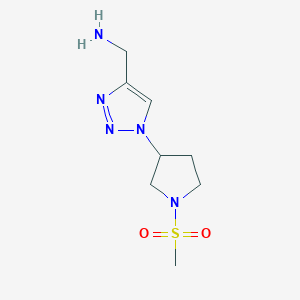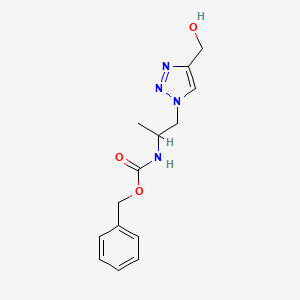
benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Descripción general
Descripción
Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate, commonly referred to as BHMT, is an organic compound with a wide range of applications in the fields of research and industry. BHMT acts as a carbamate protecting group, which is used to protect reactive functional groups from hydrolysis and other unwanted side reactions. BHMT is also used as a catalyst in organic synthesis, and it has been studied for its potential role as a therapeutic agent in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has shown that derivatives of 1H-1,2,3-triazolyl compounds exhibit significant antimicrobial activity. For instance, a study by Shaikh et al. (2014) synthesized a series of phenols derivative incorporating the triazole moiety, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014). Similarly, novel 1,2,3-triazoles synthesized by Rajasekaran, Murugesan, and Anandarajagopal (2006) displayed moderate antibacterial and antifungal activities, indicating the potential of triazole derivatives in developing new antimicrobial agents (Rajasekaran et al., 2006).
Synthetic Techniques and Chemical Properties
Küçükbay and Buğday (2014) described the synthesis and characterization of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, highlighting its utility as a powerful acylating agent for preparing peptides and their mimetics and conjugates (Küçükbay & Buğday, 2014). This underscores the versatility of triazole derivatives in organic synthesis, particularly in peptide chemistry.
Potential Pharmacological Applications
The structural modification of triazole derivatives has led to compounds with potential anticancer activities. For instance, Liu et al. (2013) synthesized carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin, showing more potent cytotoxicity against human cancer cell lines than the anticancer drug etoposide, indicating the significance of triazole derivatives in drug development (Liu et al., 2013).
Propiedades
IUPAC Name |
benzyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8,11,19H,7,9-10H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYRMJHOVMWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





